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Compound of Interest

Compound Name: 6-Methoxypyridine-2-carbaldehyde

Cat. No.: B1313544 Get Quote

This guide provides a detailed comparison of the spectroscopic data for 2-Formyl-6-

methoxypyridine and its structural analogs. It is intended for researchers, scientists, and

professionals in drug development who utilize pyridine derivatives in their work. The guide

includes comprehensive tables of spectroscopic data, detailed experimental protocols, and a

workflow diagram for spectroscopic analysis.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Formyl-6-methoxypyridine

and three alternative formylpyridines: 2-Formylpyridine, 4-Formylpyridine, and 6-Methyl-2-

pyridinecarboxaldehyde. This data is essential for substance identification, purity assessment,

and structural elucidation.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound Aldehyde-H Pyridine-H
Methoxy-
H/Methyl-H

Solvent

2-Formyl-6-

methoxypyridine
9.86 (s)

7.82 (t), 7.45 (d),

7.18 (d)
4.02 (s) CDCl₃

2-Formylpyridine 10.11 (s)
8.80 (d), 8.05 (d),

7.95 (t), 7.58 (dd)
- CDCl₃

4-Formylpyridine 10.11 (s) 8.89 (d), 7.72 (d) - CDCl₃

6-Methyl-2-

pyridinecarboxal

dehyde

10.02 (s)
7.72 (t), 7.64 (d),

7.39 (d)
2.65 (s) CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound C=O Pyridine-C
Methoxy-
C/Methyl-C

Solvent

2-Formyl-6-

methoxypyridine
193.1

164.3, 152.1,

139.4, 118.4,

111.9

54.1 CDCl₃

2-Formylpyridine 193.7

152.9, 150.1,

137.1, 128.0,

121.5

- CDCl₃

4-Formylpyridine 192.9
151.1, 142.1,

122.1
- CDCl₃

6-Methyl-2-

pyridinecarboxal

dehyde

193.9

159.2, 152.1,

137.4, 125.7,

118.8

24.5 CDCl₃

Table 3: FT-IR Spectroscopic Data (Key Absorptions in cm⁻¹)
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Compound ν(C=O)
ν(C-H,
aldehyde)

ν(C=N), ν(C=C) ν(C-O)

2-Formyl-6-

methoxypyridine
1705 2850, 2740

1580, 1560,

1460
1280, 1030

2-Formylpyridine 1711 2860, 2760
1585, 1565,

1465
-

4-Formylpyridine 1713 2850, 2750
1595, 1550,

1410
-

6-Methyl-2-

pyridinecarboxal

dehyde

1707 2860, 2750
1590, 1570,

1460
-

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragment Ions

2-Formyl-6-methoxypyridine 137 136, 108, 78

2-Formylpyridine 107 106, 79, 52

4-Formylpyridine 107 106, 79, 52

6-Methyl-2-

pyridinecarboxaldehyde
121 120, 92, 65

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

following are generalized protocols that serve as a reference for acquiring similar data.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: 5-10 mg of the purified compound was dissolved in approximately 0.6

mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added

as an internal standard (0 ppm). The solution was filtered into a 5 mm NMR tube.
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¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.

Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16

scans.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer

at a frequency of 100 MHz. Spectra were obtained with a spectral width of 240 ppm, a

relaxation delay of 2 seconds, and typically required 1024 scans for adequate signal-to-

noise.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of the neat liquid or solid compound was placed

between two potassium bromide (KBr) plates to form a thin film.

Data Acquisition: FT-IR spectra were recorded in the range of 4000-400 cm⁻¹. A background

spectrum of the clean KBr plates was acquired and automatically subtracted from the sample

spectrum. Typically, 32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g.,

methanol or acetonitrile) was introduced into the mass spectrometer.

Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.

Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a

quadrupole mass analyzer.

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis and structural

elucidation of pyridine aldehyde derivatives.
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Workflow for Spectroscopic Analysis of Pyridine Aldehydes
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Caption: A logical workflow for the spectroscopic analysis of pyridine aldehydes.

To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Properties of
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1313544?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

